molecular formula C27H48O B1235006 Cholestan-3-ol, (3beta,5beta)-

Cholestan-3-ol, (3beta,5beta)-

Cat. No. B1235006
M. Wt: 388.7 g/mol
InChI Key: QYIXCDOBOSTCEI-WXXXDBQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,5R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol is a cholestanoid.

Scientific Research Applications

Environmental Presence and Detection

Cholestan-3-ol, (3beta,5beta) and cholesterol have been found in domestic sewage, with cholesterol detectable in clear effluent after sludge treatment but 5beta-cholestan-3beta-ol undetectable in treated sewage. These sterols are difficult to detect in marine bay water due to other lipid-like materials (Smith et al., 1968).

Biochemical Analysis and Enzymatic Properties

The 3beta-hydroxysteroid oxidase from Streptomyces violascens shows high substrate specificity for 3beta-hydroxysteroids, including cholesterol and 5alpha-cholestan-3beta-ol. This enzyme is important for understanding the biochemical pathways involving these sterols (Tomioka et al., 1976).

Cell Proliferation and Cycle Progression

Studies on human leukemia cells reveal that specific structural features of sterols, including the beta-hydroxyl group at C-3 and the unsaturated bond at Delta5, are necessary for cell proliferation and cycle progression. Analog sterols like 5beta-cholestan-3beta-ol can inhibit cell growth and disrupt the cell cycle, particularly in the G2/M phase (Suárez et al., 2005).

Sterol Metabolism and Biosynthesis

The enzyme 3-beta-hydroxysteroid dehydrogenase in rat liver catalyzes the conversion of 5alpha-cholestan-3-one to 5alpha-cholestan-3beta-ol, a key step in sterol metabolism (Shefer et al., 1966).

Pollution Indicators

5beta-cholestan-3beta-ol is a strong indicator of fecal pollution in water. Its presence and extraction methods, especially from polluted water, are crucial for environmental monitoring (Wun et al., 1978).

properties

Molecular Formula

C27H48O

Molecular Weight

388.7 g/mol

IUPAC Name

(3S,5R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19?,20-,21+,22?,23?,24?,25?,26?,27?/m1/s1

InChI Key

QYIXCDOBOSTCEI-WXXXDBQUSA-N

Isomeric SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC[C@H]4C3(CC[C@@H](C4)O)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholestan-3-ol, (3beta,5beta)-
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Reactant of Route 6
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